1-(3-Fluoro-4-methylsulfanylphenyl)piperazine
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Overview
Description
1-(3-Fluoro-4-methylsulfanylphenyl)piperazine is a chemical compound that belongs to the piperazine class of compounds. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a fluorine atom and a methylsulfanyl group attached to a phenyl ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 1-(3-Fluoro-4-methylsulfanylphenyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-(3-Fluoro-4-methylsulfanylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Cyclization: The ring formation reaction between diamines and sulfonium salts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(3-Fluoro-4-methylsulfanylphenyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylsulfanylphenyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine compounds often act as GABA receptor agonists, which can lead to the modulation of neurotransmitter release and neuronal excitability . This interaction can result in various pharmacological effects, including sedation, anxiolysis, and muscle relaxation.
Comparison with Similar Compounds
1-(3-Fluoro-4-methylsulfanylphenyl)piperazine can be compared with other similar compounds, such as:
1-(4-Fluoro-3-methylphenyl)piperazine: This compound has a similar structure but lacks the methylsulfanyl group.
1-(3-Trifluoromethylphenyl)piperazine: This compound features a trifluoromethyl group instead of a methylsulfanyl group.
1-(4-Fluorophenyl)methyl-4-(phenylsulfonyl)piperazine: This compound has a phenylsulfonyl group attached to the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies on this compound could lead to the development of new therapeutic agents and industrial applications.
Properties
CAS No. |
918884-34-1 |
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Molecular Formula |
C11H15FN2S |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
1-(3-fluoro-4-methylsulfanylphenyl)piperazine |
InChI |
InChI=1S/C11H15FN2S/c1-15-11-3-2-9(8-10(11)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
InChI Key |
JFTKQWAILGZUPI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)N2CCNCC2)F |
Origin of Product |
United States |
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